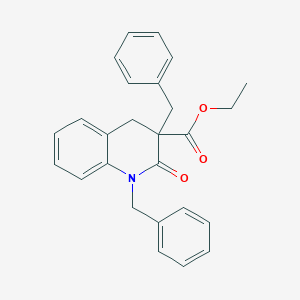
5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride
Vue d'ensemble
Description
“5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride” is a chemical compound with the molecular formula C8H6ClNO3S2 . It’s a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoxazole ring, a furan ring, and a sulfonyl chloride group . The InChI code for this compound is 1S/C9H9ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4,15H,1-2H3 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride is used in the synthesis of various heterocyclic compounds, which are of significant interest due to their potential applications in medicinal chemistry. For instance, the compound has been used in the synthesis of 5-arylisoxazolylmethyl- and 4,5-dichloroisothiazolylmethyl-3a,6-epoxyisoindol-3-ones through an intramolecular Diels–Alder reaction, which is a crucial method for constructing six-membered rings in organic chemistry (Mertsalov et al., 2021). Moreover, 5-arylfuran-2-carbonyl chlorides, derivatives of this compound, have been used in the synthesis of various heterocycles like 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting its versatility in creating bioactive compounds (Gorak et al., 2009).
Antitumor Activity
Some derivatives of this compound have demonstrated potential antitumor activity. For instance, novel 2,5-bis(3'-indolyl)furans and 3,5-bis(3'-indolyl)isoxazoles synthesized from this compound were evaluated for their antiproliferative activity against various human tumor cell lines, showing significant selectivity and activity, which could be foundational in developing new anticancer agents (Diana et al., 2010).
Catalysis in Biomass Conversion
In the realm of green chemistry, this compound-related compounds are used as catalysts in biomass conversion processes. For example, metal chlorides, possibly derived from such compounds, have been shown to catalyze the one-pot reductive etherification of 5-hydroxymethylfurfural in organic media, pointing towards applications in biodiesel production (Nguyen et al., 2017).
Development of Bioactive Polymers
Compounds synthesized from this compound have also been used in the development of bioactive polymers. For instance, antimicrobial pharmaceutical drugs synthesized from it have shown higher pharmacological activity, indicating its importance in developing new therapeutic materials (Thamizharasi et al., 2002).
Safety and Hazards
Orientations Futures
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could lead to the development of clinically viable drugs using isoxazole derivatives, including “5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride”.
Propriétés
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAGKUCFHFJVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672472 | |
| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-75-5 | |
| Record name | 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


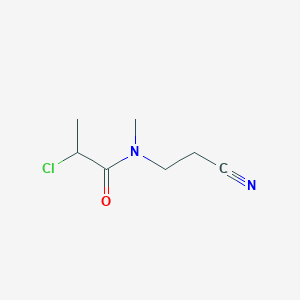
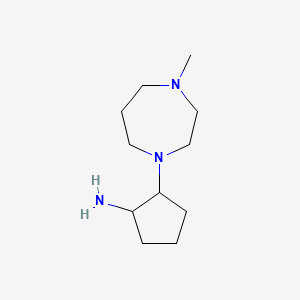


![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)

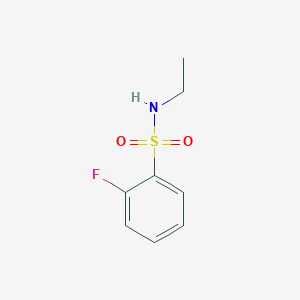
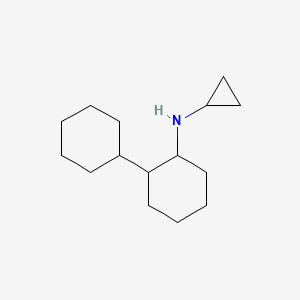
![(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B1420146.png)
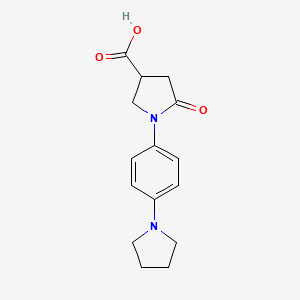
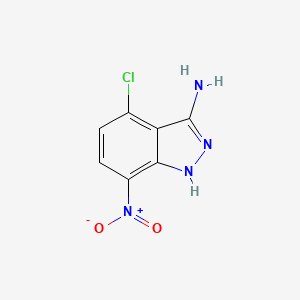
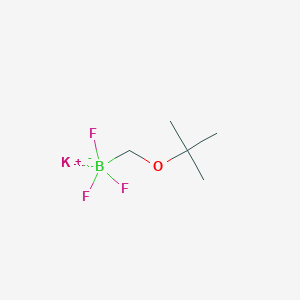
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1420153.png)
